(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid
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Overview
Description
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a fluorine atom, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. The stereochemistry of the compound is specified by the (1R,3S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common approach is to begin with a cyclohexane derivative, which undergoes fluorination to introduce the fluorine atom at the desired position The amino group is then introduced through a substitution reaction, followed by protection with a tert-butoxycarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols.
Scientific Research Applications
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique stereochemistry and functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4R)-4-amino-3-fluorocyclohexane-1-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable.
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-cyclohexane-1-carboxylic acid: Lacks the fluorine atom, resulting in different binding properties and reactivity.
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-chlorocyclohexane-1-carboxylic acid: Substitutes fluorine with chlorine, altering its electronic and steric properties.
Uniqueness
The presence of the fluorine atom in (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid imparts unique properties, such as increased binding affinity and stability, compared to its non-fluorinated analogs. The Boc protection also provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H20FNO4 |
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Molecular Weight |
261.29 g/mol |
IUPAC Name |
(1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-/m1/s1 |
InChI Key |
AOLVWWJCRLDSGK-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O |
Origin of Product |
United States |
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